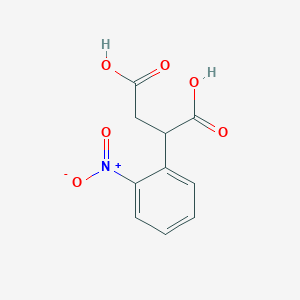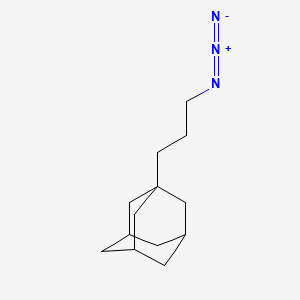
1-(3-Azidopropyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azidopropyl)adamantane is a compound that belongs to the class of adamantane derivatives Adamantane, a polycyclic hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
The synthesis of 1-(3-Azidopropyl)adamantane typically involves the reaction of 1-bromoadamantane with sodium azide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the azide group. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
1-(3-Azidopropyl)adamantane undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and phosphines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Azidopropyl)adamantane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Azidopropyl)adamantane and its derivatives often involves interactions with specific molecular targets. For example, adamantane derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to increased dopamine release . Additionally, the azide group can participate in bioorthogonal reactions, making the compound useful in chemical biology for labeling and tracking biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-(3-Azidopropyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral activity and use in treating Parkinson’s disease.
1-Hydroxyadamantane: Used in the synthesis of various functionalized derivatives.
1-Bromoadamantane: A precursor in the synthesis of other adamantane derivatives.
The uniqueness of this compound lies in the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
1-(3-azidopropyl)adamantane |
InChI |
InChI=1S/C13H21N3/c14-16-15-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2 |
InChI-Schlüssel |
QEIOYIVABPJTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


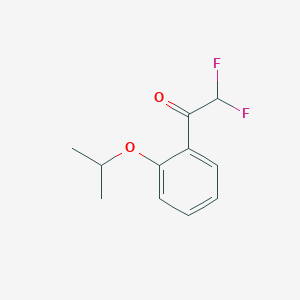
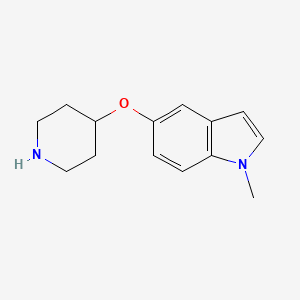
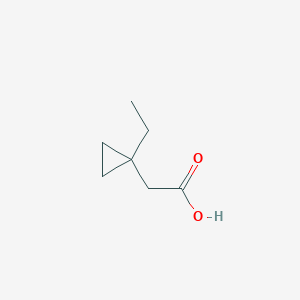

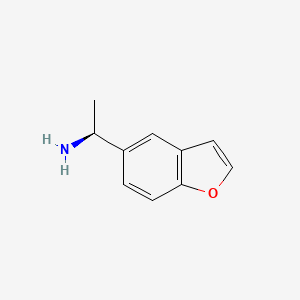
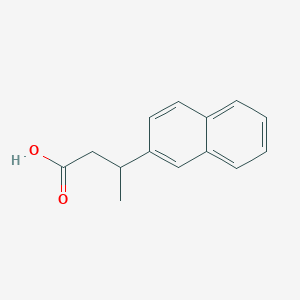



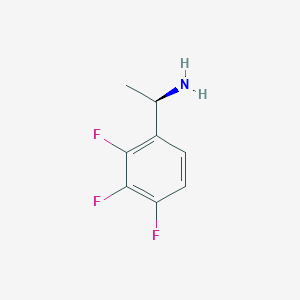

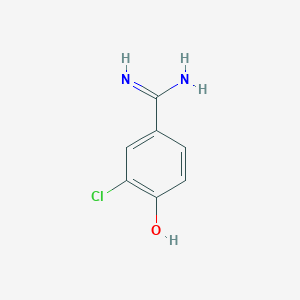
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
